molecular formula C19H21N3O B11081210 N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide

N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide

Cat. No.: B11081210
M. Wt: 307.4 g/mol
InChI Key: LLBRXVDIWLDQJU-UHFFFAOYSA-N
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Description

N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide is a chemical compound with the molecular formula C19H21N3O and a molar mass of 307.39 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid under reflux conditions . This reaction forms the imidazo[1,2-a]pyridine core, which is then further functionalized to introduce the pentanamide group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide

InChI

InChI=1S/C19H21N3O/c1-3-4-10-17(23)21-19-18(15-8-6-5-7-9-15)20-16-13-14(2)11-12-22(16)19/h5-9,11-13H,3-4,10H2,1-2H3,(H,21,23)

InChI Key

LLBRXVDIWLDQJU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=CC=C3

Origin of Product

United States

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